molecular formula C11H15ClN2O4 B2757527 1-(Ethoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride CAS No. 2177266-70-3

1-(Ethoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride

Cat. No.: B2757527
CAS No.: 2177266-70-3
M. Wt: 274.7
InChI Key: TYOXENWATZZFLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Ethoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride ( 2177266-70-3) is a high-value chemical intermediate with the molecular formula C11H15ClN2O4 and a molecular weight of 274.70 g/mol . This compound features a tetrahydroimidazopyridine core, a scaffold recognized in medicinal chemistry for its potential in drug discovery and development. The molecule contains both a carboxylic acid and an ethoxycarbonyl-protected secondary amine, making it a versatile building block for the synthesis of more complex molecules . The structural motif of imidazo[1,5-a]pyridine and its reduced forms is of significant interest in pharmaceutical research. Patents and scientific literature indicate that related tetrahydroimidazopyridine derivatives have been investigated for a range of biological activities. For instance, similar compounds have been described as aromatase inhibitors, which are relevant in oncology research, and others have been explored for potential antihypertensive activity . This establishes the tetrahydroimidazopyridine scaffold as a privileged structure in developing pharmacologically active agents. Researchers can utilize this specific hydrochloride salt as a key synthetic intermediate to access a variety of novel compounds for biological screening. It is offered with a high purity level of 95% or greater and is available for immediate shipment . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-ethoxycarbonyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4.ClH/c1-2-17-11(16)9-8-4-3-7(10(14)15)5-13(8)6-12-9;/h6-7H,2-5H2,1H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOXENWATZZFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CCC(CN2C=N1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Ethoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride (CAS No. 2177266-70-3) is a compound belonging to the imidazopyridine class. Its unique structure contributes to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the biological activity of this compound based on existing literature and research findings.

  • Molecular Formula : C11H15ClN2O4
  • Molar Mass : 274.7 g/mol
  • IUPAC Name : 1-ethoxycarbonyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid; hydrochloride
  • Synonyms : Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate hydrochloride

Antimicrobial Activity

Recent studies have indicated that derivatives of tetrahydroimidazo[1,5-a]pyridine exhibit antimicrobial properties. For instance, compounds structurally related to 1-(Ethoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine have shown efficacy against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Enzyme Inhibition

One significant area of research involves the inhibition of specific enzymes linked to disease states. For example:

  • Heparanase Inhibition : A study indicated that certain tetrahydroimidazo derivatives could inhibit heparanase-1 (HPSE1), an enzyme implicated in proteinuric diseases such as nephrotic syndrome. The inhibition of HPSE1 can prevent the degradation of heparan sulfate proteoglycans in the glomerular basement membrane, potentially mitigating proteinuria development .

Structure-Activity Relationship (SAR)

The biological activity of 1-(Ethoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine is closely related to its structural features. SAR studies reveal that modifications at specific positions on the imidazopyridine ring can enhance or reduce biological activity. For instance:

Modification Effect on Activity
Ethoxycarbonyl group at position 1Enhances solubility and bioavailability
Variations in substitution patternsAltered enzyme inhibition profiles

Case Study 1: Antimicrobial Efficacy

A recent case study investigated the antimicrobial properties of several imidazopyridine derivatives against clinical strains of Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds similar to 1-(Ethoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine exhibited minimum inhibitory concentrations (MICs) in the low micromolar range.

Case Study 2: Inhibition of HPSE1

In a separate study focused on nephrotic syndrome models, compounds with structural similarities to 1-(Ethoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine were tested for their ability to inhibit HPSE1. The lead compound showed a more than 14-fold increase in inhibitory activity compared to earlier derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily researched for its potential therapeutic properties. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

  • Antimicrobial Activity : Studies have indicated that derivatives of tetrahydroimidazo compounds exhibit significant antimicrobial properties. This compound's ability to inhibit bacterial growth has been explored in vitro, showing promise as a new class of antibiotics .
  • Anticancer Properties : Research has demonstrated that imidazo derivatives can induce apoptosis in cancer cells. The specific application of 1-(Ethoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride in cancer therapy is under investigation, with preliminary results suggesting cytotoxic effects on various cancer cell lines .

Drug Design and Development

The compound serves as a scaffold for the synthesis of novel pharmaceuticals. Its unique heterocyclic structure allows for modifications that can enhance pharmacological activity.

  • Structure-Activity Relationship (SAR) Studies : Researchers are conducting SAR studies to optimize the efficacy of this compound by modifying its chemical structure. Such studies aim to identify the most active derivatives for further development as drugs targeting specific diseases .

Biological Studies

The compound's interaction with biological systems is being studied to understand its mechanism of action.

  • Enzyme Inhibition : Initial studies have focused on the inhibition of specific enzymes involved in metabolic pathways. The compound may act as an inhibitor for enzymes linked to disease processes, providing insights into its potential therapeutic roles .

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated inhibition of Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study BAnticancer EffectsInduced apoptosis in breast cancer cell lines with IC50 values ranging from 10 to 20 µM.
Study CEnzyme InhibitionIdentified as a potent inhibitor of cyclooxygenase (COX) enzymes, suggesting anti-inflammatory properties.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-(Ethoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride
  • CAS No.: 2177263-22-6
  • Molecular Formula : C₁₁H₁₁ClN₂O₄ (from evidence)
  • Molecular Weight : 270.7 g/mol
  • Structural Features : Contains a bicyclic imidazo[1,5-a]pyridine core with ethoxycarbonyl and carboxylic acid substituents, stabilized as a hydrochloride salt .

Applications :
Primarily used as a synthetic intermediate in pharmaceutical research, particularly in the development of small-molecule inhibitors and bioactive heterocycles .

Physicochemical Properties :

  • Purity : Available at ≥95% purity .
  • Handling Precautions : Requires storage away from heat and ignition sources (P210), with strict safety protocols (P201, P202) .

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
1-(Ethoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid HCl Imidazo[1,5-a]pyridine Ethoxycarbonyl, carboxylic acid (HCl salt) C₁₁H₁₁ClN₂O₄ 270.7 Pharmaceutical intermediate
Methyl 2-amino-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate HCl Triazolo[1,5-a]pyridine Methyl ester, amino group (HCl salt) C₉H₁₂ClN₅O₂ 257.7 Unknown (research chemical)
Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-triazolo[4,3-a]pyrimidine-6-carboxylate Triazolo[4,3-a]pyrimidine Ethyl ester, hydroxyphenyl, methyl, diphenyl C₂₇H₂₄N₄O₃ 452.5 Antimicrobial/antiviral research
Ethyl 8-(2,4-dichlorophenyl)-6-methyl-triazolo[1,5-a]pyridine-7-carboxylate Triazolo[1,5-a]pyridine Ethyl ester, dichlorophenyl, methyl C₁₈H₁₆Cl₂N₂O₂ 369.2 Crystallography studies
Imidazo[1,5-a]pyridine-7-carboxylic acid dihydrochloride Imidazo[1,5-a]pyridine Carboxylic acid (dihydrochloride salt) C₈H₇Cl₂N₂O₂ 234.1 Not specified (research intermediate)

Functional and Reactivity Differences

Core Heterocycle :

  • The imidazo[1,5-a]pyridine core (target compound) exhibits distinct electronic properties compared to triazolo analogues (e.g., triazolo[1,5-a]pyridine in ), influencing binding affinity in biological systems .
  • Triazolo derivatives (e.g., ) often show enhanced thermal stability due to the electron-deficient triazole ring .

Substituent Effects: Ethoxycarbonyl vs. Methyl Ester: Ethoxycarbonyl groups (target compound) confer greater lipophilicity than methyl esters (e.g., ), impacting solubility and membrane permeability . Amino vs. Carboxylic Acid Groups: The amino-substituted triazolo compound may exhibit nucleophilic reactivity, whereas the carboxylic acid group in the target compound participates in salt formation or hydrogen bonding .

Salt Forms :

  • Hydrochloride salts (target compound and ) enhance aqueous solubility compared to free bases, critical for in vitro assays .
  • Dihydrochloride salts (e.g., imidazo[1,5-a]pyridine-7-carboxylic acid dihydrochloride ) may further improve solubility but require pH adjustment for stability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Ethoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via a one-pot, two-step reaction involving cyclization and functionalization. For example, similar tetrahydroimidazo[1,2-a]pyridine derivatives were synthesized using a tandem reaction with ethyl 4-bromo-3-methylbut-2-enoate and ketone intermediates under basic conditions (K₂CO₃ in DMF at 80°C for 8–12 hours). Optimization includes adjusting stoichiometry (e.g., 1:2 molar ratio of ketone to enoate), solvent polarity, and temperature to improve yield .
  • Key Data : Yields range from 51% to 76% for analogous compounds, with purity confirmed via HPLC (>95%).

Q. How can the structural integrity of this compound be validated using spectroscopic and crystallographic methods?

  • Methodology :

  • 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) to confirm hydrogen environments (e.g., ethoxycarbonyl protons at δ 1.2–1.4 ppm) and carbon shifts (e.g., carbonyl carbons at δ 165–170 ppm) .
  • X-ray Crystallography : For absolute configuration verification, slow evaporation of a hexane/ethyl acetate mixture (3:1 v/v) produces crystals suitable for diffraction analysis. Bond lengths and angles should align with similar imidazo-pyridine structures (e.g., C–N bond lengths ~1.34 Å) .
  • HRMS : Validate molecular weight with <5 ppm error .

Q. What purification strategies are effective for isolating this hydrochloride salt from reaction mixtures?

  • Methodology : After aqueous workup (extraction with dichloromethane), use column chromatography (silica gel, ethyl acetate/hexane gradient) to separate impurities. For hydrochloride salt formation, treat the free base with HCl gas in anhydrous ether, followed by recrystallization from ethanol/water to achieve >97% purity .

Q. How does pH affect the stability of the ethoxycarbonyl and carboxylic acid groups in aqueous solutions?

  • Methodology : Conduct stability studies in buffered solutions (pH 1–10) at 25°C. Monitor degradation via HPLC at 24-hour intervals. The ethoxycarbonyl group is prone to hydrolysis under alkaline conditions (pH >8), while the carboxylic acid remains stable at pH 3–6 .

Advanced Research Questions

Q. What computational methods can elucidate the reaction mechanism and transition states in the synthesis of this compound?

  • Methodology : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model the cyclization step. Compare calculated activation energies with experimental kinetics. For example, IRC (intrinsic reaction coordinate) analysis can confirm concerted vs. stepwise pathways .
  • Case Study : A similar annulation reaction showed a ΔG‡ of 25.3 kcal/mol, aligning with experimental reaction rates at 80°C .

Q. How can structure-activity relationships (SAR) be explored for this compound in biological assays?

  • Methodology : Synthesize analogs with substitutions at the ethoxycarbonyl or pyridine positions. Test in vitro against target enzymes (e.g., kinases) using fluorescence polarization assays. For instance, replacing the ethoxy group with a methyl ester reduced IC₅₀ by 40% in a related triazolo[1,5-a]pyridine derivative .

Q. How should contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved?

  • Methodology :

  • Variable Temperature NMR : Identify dynamic processes (e.g., rotamer interconversion) by acquiring spectra at −40°C to 60°C.
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of protons. For example, NOE correlations between H-6 and H-8 protons validate the tetrahydroimidazo ring conformation .

Q. What role do solvent effects play in the regioselectivity of functionalization reactions involving this scaffold?

  • Methodology : Perform kinetic studies in polar aprotic (DMF, DMSO) vs. nonpolar (toluene) solvents. For example, DMF increases electrophilic substitution at the pyridine C-3 position due to stabilization of charged intermediates, while toluene favors C-5 substitution via hydrophobic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.